molecular formula C12H14O B1596245 3,3,6-Trimethyl-1-indanone CAS No. 54484-71-8

3,3,6-Trimethyl-1-indanone

Cat. No. B1596245
Key on ui cas rn: 54484-71-8
M. Wt: 174.24 g/mol
InChI Key: BBBFALQBOTUYTC-UHFFFAOYSA-N
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Patent
US06833372B2

Procedure details

A solution of 3,3,6-trimethylindan-1-one (2.62 g, 15 mmol) in trifluoroacetic acid (12 mL, 150 mmol) was stirred at room temperature under nitrogen as triethylsilane (5.3 mL, 33 mmol) was added dropwise. The solution was stirred overnight. The reaction mixture was treated with saturated sodium bicarbonate, followed by extraction with ether. The combined ether layers were dried over anhydrous sodium sulfate and concentrated. MS analysis of the crude material showed the presence of triethylsilanol and hexaethyldisiloxane as the major by-products. The crude material was subjected to fractional distillation to afford 1,1,5-trimethylindane (307) (2.19 g, 92%) as a colorless liquid. Boiling pt 86-88° C. at 0.8 mmHg; 1H NMR (CDCl3) δ 1.24 (s, 6H), 1.90 (t, 2H), 2.31 (s, 3H), 2.85 (t, 2H), 7.02 (m, 3H).
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[C:10]2[C:5](=[CH:6][C:7]([CH3:11])=[CH:8][CH:9]=2)[C:4](=O)[CH2:3]1.FC(F)(F)C(O)=O.C([SiH](CC)CC)C.C(=O)(O)[O-].[Na+]>>[CH3:1][C:2]1([CH3:13])[C:10]2[C:5](=[CH:6][C:7]([CH3:11])=[CH:8][CH:9]=2)[CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.62 g
Type
reactant
Smiles
CC1(CC(C2=CC(=CC=C12)C)=O)C
Name
Quantity
12 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The crude material was subjected to fractional distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCC2=CC(=CC=C12)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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